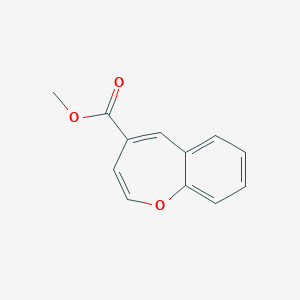![molecular formula C27H30O5 B374329 Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate CAS No. 302549-16-2](/img/structure/B374329.png)
Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a sophisticated organic compound known for its unique chemical structure and potential applications across various scientific fields. The compound integrates elements from different chemical families, giving it distinct properties that can be explored for numerous uses in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. One of the prevalent methods includes the esterification of 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: : Industrial production often scales up the laboratory synthesis methods with modifications to enhance yield and purity. Large-scale reactions may utilize continuous flow reactors to optimize reaction conditions and reduce production time. Catalysts and reagents are carefully selected and balanced to ensure high-efficiency conversion rates.
Types of Reactions
Reduction: : Reductive processes can be used to modify the ketone group within the compound, altering its structural and electronic properties.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzene ring or the chromenyl group, enabling the attachment of different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions often involve halides (chlorides, bromides) under conditions that favor electrophilic or nucleophilic attack.
Major Products: : Depending on the reaction type and conditions, major products may include various functional derivatives such as alcohols, ethers, or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: : In synthetic chemistry, this compound serves as an intermediate for developing complex molecules with potential pharmacological activities.
Biology: : It can be used as a probe in biochemical studies to investigate interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate exhibits potential therapeutic properties and can be explored for drug development targeting specific biological pathways.
Industry: : Its unique structural features make it a candidate for various industrial applications, including the production of specialty chemicals and materials science.
Mécanisme D'action
The mechanism of action for this compound varies with its application. In biological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromenyl group allows for unique binding interactions, potentially modulating pathways involved in oxidative stress, inflammation, or cellular signaling.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: : Compared to other similar compounds, Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is unique due to its hybrid structure combining cyclopenta[c]chromen with a benzoate ester. This combination offers distinct electronic and steric properties.
List of Similar Compounds
Methyl 4-{[(8-pentyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
Methyl 4-{[(8-heptyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
Ethyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
These compounds share similar structural frameworks but differ in their side chains or ester groups, which can influence their reactivity and application potential.
Propriétés
IUPAC Name |
methyl 4-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-3-4-5-6-8-20-15-23-21-9-7-10-22(21)27(29)32-25(23)16-24(20)31-17-18-11-13-19(14-12-18)26(28)30-2/h11-16H,3-10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCNZFRISIUFQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=C2CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B374247.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B374249.png)

![3-dibenzo[b,f][1,4]thiazepin-10(11H)-yl-N,N-dimethyl-1-propanamine](/img/structure/B374254.png)



![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanol](/img/structure/B374260.png)

![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(2-phenylethyl)amine](/img/structure/B374263.png)
![4-(3-Bromopropylidene)-4,9-dihydrothieno[2,3-c][2]benzothiepine](/img/structure/B374264.png)
![5-acetyl-1,3-bisnitro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B374265.png)


